molecular formula C15H16O2 B563740 Nabumetone-d3 CAS No. 1216770-08-9

Nabumetone-d3

货号: B563740
CAS 编号: 1216770-08-9
分子量: 231.30 g/mol
InChI 键: BLXXJMDCKKHMKV-BMSJAHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

萘布洛芬-d3 是萘布洛芬的氘代版本,萘布洛芬是一种非甾体类抗炎药(NSAID)。萘布洛芬本身是一种口服活性非酸性抗炎剂,作为环氧合酶-2(COX-2)的选择性抑制剂。 萘布洛芬-d3 主要用作质谱法中萘布洛芬定量的内标 .

作用机制

萘布洛芬-d3 与萘布洛芬一样,是一种前药,在肝脏中代谢为其活性形式 6-甲氧基-2-萘基乙酸 (6MNA)。活性代谢物抑制环氧合酶-2(COX-2)酶,该酶参与介导炎症和疼痛的 prostaglandins 的合成。 通过选择性抑制 COX-2,萘布洛芬-d3 减少炎症和疼痛,与非选择性 NSAID 相比,胃肠道副作用更少 .

生化分析

Biochemical Properties

Nabumetone-d3 exerts its pharmacological effects via the metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) . Following absorption, it undergoes extensive first-pass metabolism to form the main circulating active metabolite (6-MNA) which is a much more potent inhibitor of preferentially cyclo-oxygenase (COX)-2 .

Cellular Effects

This compound, through its metabolite 6-MNA, has a dose-related effect on platelet aggregation . Furthermore, several short-term studies have shown little to no effect on renal function .

Molecular Mechanism

This compound’s active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity . Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to prostaglandins and thromboxane .

Temporal Effects in Laboratory Settings

The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives . Essentially no unchanged this compound and less than 1% of the major 6-MNA metabolite are excreted unchanged in the urine from which 80% of the dose can be recovered and another 10% in faeces .

Metabolic Pathways

The three major metabolic pathways of this compound are O-demethylation, reduction of the ketone to an alcohol, and an oxidative cleavage of the side-chain occurs to yield acetic acid derivatives .

Transport and Distribution

The volume of distribution of 6-MNA reported after administration of a single dose is 0.1-0.2 L/kg or approximately 5-10 L . Vdss reported in official product labeling is approximately 53 L .

准备方法

合成路线及反应条件

萘布洛芬-d3 的合成涉及将氘原子掺入萘布洛芬分子中。这可以通过多种方法实现,包括使用氘气或氘代试剂进行催化氢化。一般的合成路线包括以下步骤:

    起始原料: 合成从前体分子开始,通常是萘衍生物。

    氘代: 前体进行氘代,其中氢原子被氘原子取代。这可以使用氘气 (D2) 在如钯碳 (Pd/C) 等催化剂存在下进行。

    官能化: 然后对氘代中间体进行官能化,以引入丁酮部分,从而形成萘布洛芬-d3。

工业生产方法

萘布洛芬-d3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

    批量氘代: 使用氘气和合适的催化剂对大量前体进行氘代。

    纯化: 使用结晶或色谱等技术对氘代产物进行纯化,以达到所需的纯度水平。

    质量控制: 最终产品经过严格的质量控制,以确保一致性和纯度,通常使用核磁共振 (NMR) 和质谱等技术。

化学反应分析

反应类型

萘布洛芬-d3 可以进行各种化学反应,包括:

    氧化: 萘布洛芬-d3 可以被氧化形成其活性代谢物 6-甲氧基-2-萘基乙酸 (6MNA)。

    还原: 还原反应可以将萘布洛芬-d3 还原为其前体形式。

    取代: 取代反应可以在芳环或丁酮部分发生,导致不同的衍生物。

常用试剂及条件

    氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

    还原: 使用如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

    取代: 亲电芳香取代可以使用如溴 (Br2) 或硝酸 (HNO3) 等试剂进行。

主要产物

    氧化: 主要产物是 6-甲氧基-2-萘基乙酸 (6MNA)。

    还原: 主要产物是萘布洛芬-d3 或其中间体的还原形式。

    取代: 根据所用试剂的不同,可以形成萘布洛芬-d3 的各种取代衍生物。

科学研究应用

萘布洛芬-d3 有多种科学研究应用:

    化学: 用作质谱法中萘布洛芬定量的内标。

    生物学: 研究其对细胞过程的影响,特别是在炎症和癌症研究中。

    医学: 研究其药代动力学和药效学特性,特别是在 COX-2 抑制的背景下。

    工业: 用于含有萘布洛芬的药物制剂的开发和质量控制。

相似化合物的比较

类似化合物

    萘布洛芬: 萘布洛芬-d3 的非氘代形式。

    塞来昔布: 另一种作为抗炎剂使用的选择性 COX-2 抑制剂。

    美洛昔康: 具有类似抗炎特性的选择性 COX-2 抑制剂。

独特性

萘布洛芬-d3 的独特性在于其氘代,这使其在分析化学中特别有用作内标。 氘原子提供了独特的质量差,允许使用质谱法对复杂生物基质中的萘布洛芬进行精确定量 .

生物活性

Nabumetone-d3 is a deuterated analog of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating osteoarthritis and rheumatoid arthritis. This compound has garnered attention in pharmacological research due to its unique properties, including enhanced pharmacokinetics and metabolic stability. The following sections detail the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies.

This compound is characterized by its non-acidic nature and selective inhibition of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. The compound is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite responsible for its anti-inflammatory effects. The metabolic pathway includes:

  • Reduction to 3-hydroxy nabumetone via aldo-keto reductase enzymes.
  • Oxidative cleavage by cytochrome P450 enzymes (primarily CYP1A2) to form 6-MNA.
  • O-demethylation by CYP2C9 leading to further metabolites such as 6-hydroxy-2-naphthylacetic acid (6-HNA).

This metabolic profile allows this compound to exert potent anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects commonly associated with other NSAIDs due to its preferential COX-2 inhibition over COX-1 .

Therapeutic Applications

This compound has been evaluated for its efficacy in various clinical settings, particularly in managing pain and inflammation associated with arthritis. Key findings include:

  • Rheumatoid Arthritis : In a comparative study, patients treated with Nabumetone exhibited significant improvements in pain relief and reduction of morning stiffness compared to those treated with naproxen .
  • Osteoarthritis : Clinical trials indicate that this compound is effective in reducing symptoms of osteoarthritis, with a recommended dosage of 1 g once daily being well tolerated .
  • Long-term Safety : Post-marketing surveillance has shown a low incidence of gastrointestinal complications, attributed to Nabumetone's unique chemical properties .

Comparative Studies

The following table summarizes key findings from studies comparing this compound with other NSAIDs:

Study ReferenceDrug ComparisonKey Findings
Nabumetone vs NaproxenNabumetone was significantly more effective for pain relief; fewer withdrawals due to adverse events.
Nabumetone vs Other NSAIDsComparable efficacy to aspirin, diclofenac, and ibuprofen; lower incidence of GI side effects.
PharmacokineticsEnhanced metabolic stability due to deuteration; improved solubility and dissolution rates in nanogel formulations.

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

  • Case Study on Efficacy : A double-blind study involving 298 patients revealed that those receiving Nabumetone showed significant improvement in the Ritchie articular index compared to those on naproxen after three months .
  • Long-term Use : A cohort study followed 1,677 patients over two years, reporting a cumulative incidence of peptic ulcers at just 0.8%, demonstrating the safety profile of Nabumetone during prolonged therapy .

属性

IUPAC Name

4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXJMDCKKHMKV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676051
Record name 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216770-08-9
Record name 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nabumetone-d3
Reactant of Route 2
Reactant of Route 2
Nabumetone-d3
Reactant of Route 3
Reactant of Route 3
Nabumetone-d3
Reactant of Route 4
Nabumetone-d3
Reactant of Route 5
Reactant of Route 5
Nabumetone-d3
Reactant of Route 6
Reactant of Route 6
Nabumetone-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。